molecular formula C24H25N3O4S B2610626 2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide CAS No. 799778-25-9

2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide

Cat. No.: B2610626
CAS No.: 799778-25-9
M. Wt: 451.54
InChI Key: FANVUVROAXUDIZ-UHFFFAOYSA-N
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Description

2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyano group, dimethoxyphenyl, and a tetrahydropyridinyl moiety, making it an interesting subject for chemical research and industrial applications.

Scientific Research Applications

2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound is not clear from the available literature. Given its structural similarity to certain neurotransmitters, it might interact with neural receptors or enzymes .

Future Directions

The potential applications and future directions for this compound are not clear from the available literature. Its structural similarity to certain neurotransmitters suggests that it might have potential uses in neuroscience or pharmacology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core tetrahydropyridinyl structure, followed by the introduction of the cyano and dimethoxyphenyl groups. The final step involves the attachment of the sulfanyl and acetamide groups under controlled conditions, often requiring specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may utilize advanced techniques such as self-propagating high-temperature synthesis (SHS), which is known for its energy efficiency and environmental benefits . This method involves exothermic combustion reactions that can produce the compound in large quantities with minimal energy input.

Chemical Reactions Analysis

Types of Reactions

2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable subject for further research and development.

Properties

IUPAC Name

2-[[5-cyano-4-(3,4-dimethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-(2,6-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O4S/c1-14-6-5-7-15(2)23(14)26-22(29)13-32-24-18(12-25)17(11-21(28)27-24)16-8-9-19(30-3)20(10-16)31-4/h5-10,17H,11,13H2,1-4H3,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FANVUVROAXUDIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CSC2=C(C(CC(=O)N2)C3=CC(=C(C=C3)OC)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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